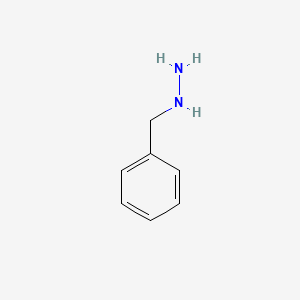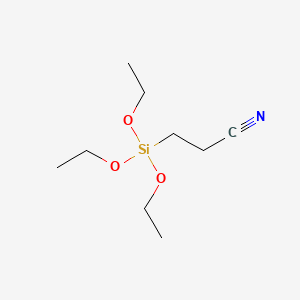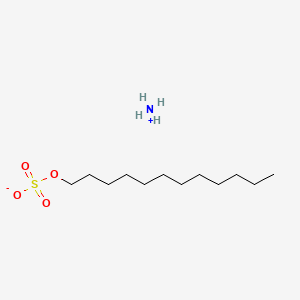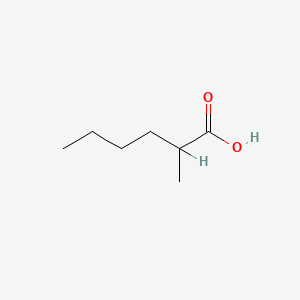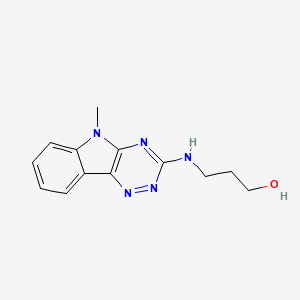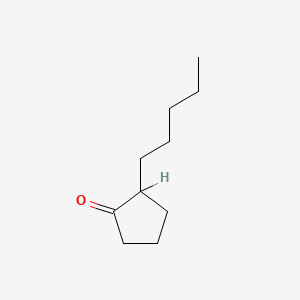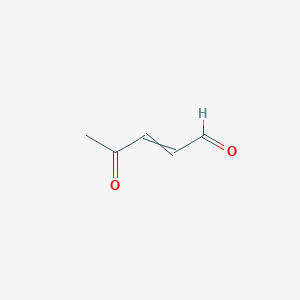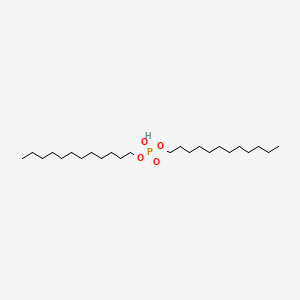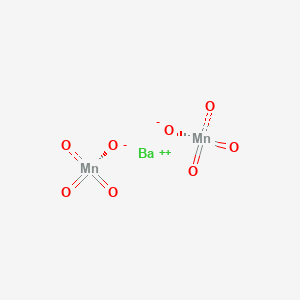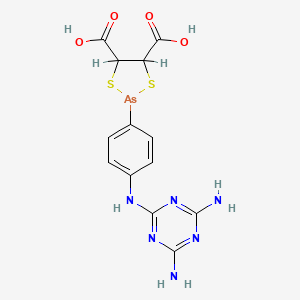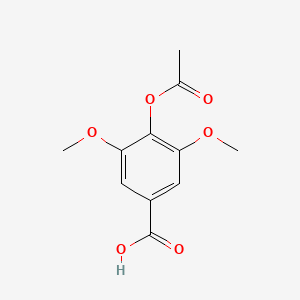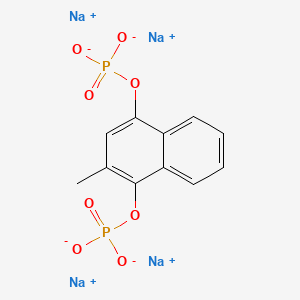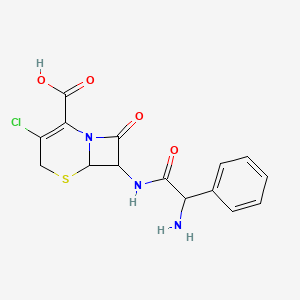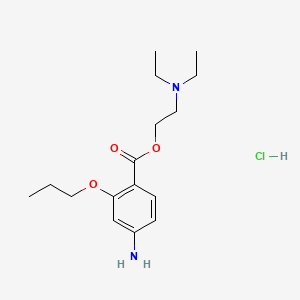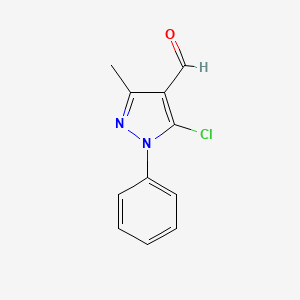
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C11H9ClN2O . It is a highly versatile intermediate used in the synthesis of various pyrazole derivatives .
Synthesis Analysis
The compound can be synthesized from 3-methyl-1-phenyl-5-pyrazolone under Vilsmeier-Haack reaction conditions . The reaction involves the addition of phosphoryl chloride to ice-cold dimethylformamide, followed by the addition of 3-methyl-1-phenyl-5-pyrazolone. The reaction mixture is then heated under reflux .Molecular Structure Analysis
The crystal structure of the compound has been determined by X-ray diffraction method . The crystal belongs to the monoclinic space group P 2 1 / c. The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been used as a starting material in the synthesis of various compounds. For instance, it has been used in the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.65 g/mol . Its InChI code is 1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 .Scientific Research Applications
Crystallography and Synthesis
- Application : This compound was prepared in a series of syntheses to produce new pyrazole derivatives, and its crystal structure was determined by X-ray diffraction method .
- Method : The compound was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .
- Results : The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .
Corrosion Protection
- Application : The compound’s corrosion protection properties for mild steel in HCl were studied .
- Method : The study involved mass loss studies, impedance spectroscopy, polarization studies, adsorption studies, and basic quantum chemical calculations .
- Results : The specific results or outcomes of this study are not provided in the source .
Synthesis of Bioactive Chemicals
- Application : The compound is used as a reactant for the synthesis of (aminomethyl)pyrazoles by reductive amination as Smoothened antagonists for hair inhibition .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this study are not provided in the source .
Transition-Metal Chemistry
- Application : This compound has found applications in transition-metal chemistry as an analytical reagent .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this study are not provided in the source .
Antioxidant Additives to Fuels
- Application : The compound is used as antioxidant additives to fuels .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this study are not provided in the source .
Synthesis of ORL1 Receptor Antagonists
- Application : The compound is used for the synthesis of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this study are not provided in the source .
Transition-Metal Chemistry
- Application : This compound has found applications in transition-metal chemistry as an analytical reagent .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this study are not provided in the source .
Antioxidant Additives to Fuels
- Application : The compound is used as antioxidant additives to fuels .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this study are not provided in the source .
Synthesis of ORL1 Receptor Antagonists
- Application : The compound is used for the synthesis of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this study are not provided in the source .
Safety And Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .
properties
IUPAC Name |
5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZPJLZXLKAMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346527 | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
947-95-5 | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

